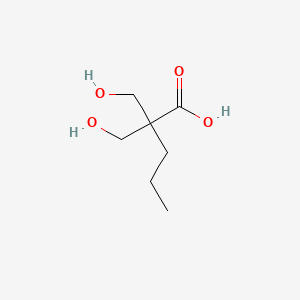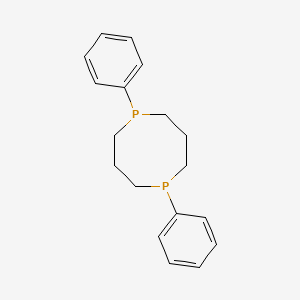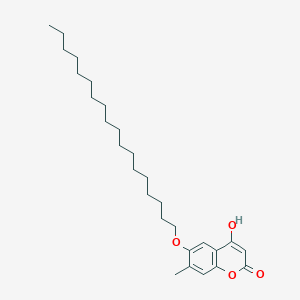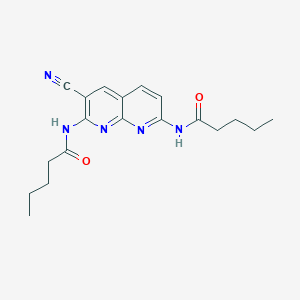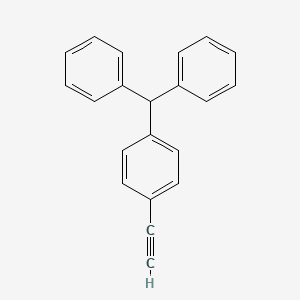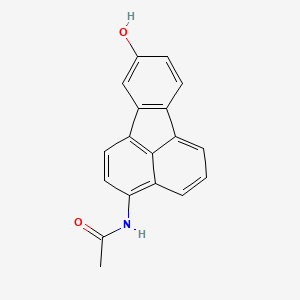
Dibutyl N-(3-hydroxypropyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl N-(3-hydroxypropyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibutyl ester group and a 3-hydroxypropyl substituent on the nitrogen atom of the aspartate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl N-(3-hydroxypropyl)-L-aspartate typically involves the esterification of L-aspartic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibutyl ester is then reacted with 3-hydroxypropylamine to introduce the 3-hydroxypropyl group on the nitrogen atom. The reaction conditions for this step include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors equipped with reflux condensers and stirring mechanisms. The product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Dibutyl N-(3-hydroxypropyl)-L-aspartate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are the substituted derivatives, such as alkyl halides.
科学研究应用
Dibutyl N-(3-hydroxypropyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of Dibutyl N-(3-hydroxypropyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-hydroxypropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing the active aspartate moiety, which can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular pathways.
相似化合物的比较
Similar Compounds
Dibutyl L-aspartate: Lacks the 3-hydroxypropyl group, making it less versatile in certain reactions.
Dibutyl N-(2-hydroxyethyl)-L-aspartate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group, leading to different reactivity and applications.
Uniqueness
Dibutyl N-(3-hydroxypropyl)-L-aspartate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the hydroxyl group plays a crucial role in the desired chemical or biological activity.
属性
CAS 编号 |
184426-44-6 |
|---|---|
分子式 |
C15H29NO5 |
分子量 |
303.39 g/mol |
IUPAC 名称 |
dibutyl (2S)-2-(3-hydroxypropylamino)butanedioate |
InChI |
InChI=1S/C15H29NO5/c1-3-5-10-20-14(18)12-13(16-8-7-9-17)15(19)21-11-6-4-2/h13,16-17H,3-12H2,1-2H3/t13-/m0/s1 |
InChI 键 |
MRPLKZDJEWZJJP-ZDUSSCGKSA-N |
手性 SMILES |
CCCCOC(=O)C[C@@H](C(=O)OCCCC)NCCCO |
规范 SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)


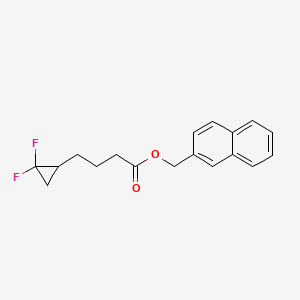

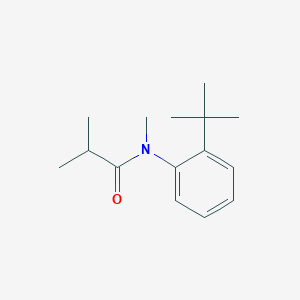
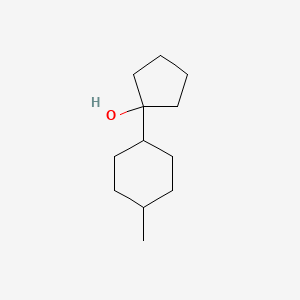
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
